molecular formula C12H10N2O B1672944 Harmol CAS No. 487-03-6

Harmol

Cat. No. B1672944
CAS RN: 487-03-6
M. Wt: 198.22 g/mol
InChI Key: SATMZMMKDDTOSQ-UHFFFAOYSA-N
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Description

Harmol is a chemical compound classified as a β-carboline . It is readily formed in vivo in humans by O-demethylation of harmine .


Molecular Structure Analysis

Harmol has a molecular formula of C12H10N2O . Its average mass is 198.221 Da and its monoisotopic mass is 198.079315 Da . The ChemSpider ID for Harmol is 10296888 .


Chemical Reactions Analysis

A study explores the photochemical degradation of cationic species of Harmol in aqueous solution . The influence of pH, oxygen partial pressure, and photoexcitation source on the photochemical degradation of Harmol was assessed .


Physical And Chemical Properties Analysis

Harmol has a molecular weight of 198.22 and it is a solid substance . It is soluble in DMSO at 20 mg/ml .

Scientific Research Applications

Antifungal Activity

  • Scientific Field : Microbiology
  • Application Summary : Harmol has been found to have antifungal activity against the phytopathogens Penicillium digitatum and Botrytis cinerea .
  • Methods of Application : The antifungal activity of harmol was characterized in terms of pH dependency and conidial targets. It was found that harmol was able to inhibit the growth of both post-harvest fungal disease agents only in acidic conditions (pH 5), when it was found in its protonated form .
  • Results : Conidia treated with harmol exhibited membrane integrity loss, cell wall disruption, and cytoplasm disorganization. All these deleterious effects were more evident for B. cinerea in comparison to P. digitatum .

Pharmacological Effects

  • Scientific Field : Pharmacology
  • Application Summary : Harmine, a derivative of harmol, has many pharmacological activities including anti-inflammatory, neuroprotective, antidiabetic, and antitumor activities .
  • Methods of Application : Harmine is isolated from the seeds of the medicinal plant, Peganum harmala L., and has been used for thousands of years in the Middle East and China .
  • Results : Harmine exhibits insecticidal, antiviral, and antibacterial effects. Harmine derivatives exhibit pharmacological effects similar to those of harmine, but with better antitumor activity and low neurotoxicity .

Antitumor Effects

  • Scientific Field : Oncology
  • Application Summary : Recent research has focused on the action mechanism of harmine in cancer treatment and the development of its derivatives .
  • Methods of Application : Harmine derivatives have been synthesized by several researchers to identify new compounds with low neurotoxicity and more potent antitumor activity than that of harmine .
  • Results : This area of research provides new insights into the potential clinical applications of harmine and strategies for mitigating its toxicity while enhancing its efficacy .

UVA Photoactivation

  • Scientific Field : Microbiology
  • Application Summary : Harmol’s antifungal activity against the phytopathogens Penicillium digitatum and Botrytis cinerea can be enhanced by UVA photoactivation .
  • Methods of Application : The antifungal activity of harmol was characterized in terms of pH dependency and conidial targets. It was found that harmol was able to inhibit the growth of both post-harvest fungal disease agents only in acidic conditions (pH 5), when it was found in its protonated form .
  • Results : When conidial suspensions were irradiated with UVA in the presence of harmol, antimicrobial activity against both pathogens was enhanced, compared to non-irradiated conditions .

Anti-Inflammatory and Neuroprotective Effects

  • Scientific Field : Pharmacology
  • Application Summary : Harmine, a derivative of harmol, has anti-inflammatory and neuroprotective effects .
  • Methods of Application : Harmine is isolated from the seeds of the medicinal plant, Peganum harmala L., and has been used for thousands of years in the Middle East and China .
  • Results : Harmine exhibits insecticidal, antiviral, and antibacterial effects. Harmine derivatives exhibit pharmacological effects similar to those of harmine, but with better antitumor activity and low neurotoxicity .

Antitumor Effects

  • Scientific Field : Oncology
  • Application Summary : Harmol induces autophagy and subsequent apoptosis in U251MG human glioma cells .
  • Methods of Application : Treatment with chloroquine in the presence of harmol did not suppress the reduction of survivin expression and increased harmol-induced cell death .
  • Results : From these results, harmol-induced reduction of survivin expression was closely related to autophagy .

Inhibition of Epithelial-to-Mesenchymal Transition

  • Scientific Field : Oncology
  • Application Summary : Harmine, a derivative of harmol, inhibits the epithelial-to-mesenchymal transition (EMT), invasion, and metastasis of breast cancer cells .
  • Methods of Application : Harmine reduces the expression of TAZ in breast cancer cells, thereby inhibiting the proliferation, metastasis, and growth of tumor cells in subcutaneous xenografts in nude mice .
  • Results : The inhibition of EMT by harmine contributes to its antitumor effects .

Antiviral and Antibacterial Effects

  • Scientific Field : Microbiology
  • Application Summary : Harmine, a derivative of harmol, exhibits antiviral and antibacterial effects .
  • Methods of Application : Harmine is isolated from the seeds of the medicinal plant, Peganum harmala L., and has been used for thousands of years in the Middle East and China .
  • Results : Harmine derivatives exhibit pharmacological effects similar to those of harmine, but with better antitumor activity and low neurotoxicity .

Treatment of Diabetes

  • Scientific Field : Endocrinology
  • Application Summary : Harmine, a derivative of harmol, has shown great potential in the treatment of diabetes .
  • Methods of Application : Harmine is isolated from the seeds of the medicinal plant, Peganum harmala L., and has been used for thousands of years in the Middle East and China .
  • Results : Despite its notable pharmacological properties, harmine’s low bioavailability and side effects severely limit its clinical use .

Safety And Hazards

Harmol should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation while handling Harmol .

Future Directions

While the exact future directions for Harmol are not explicitly mentioned in the search results, it is known that Harmol has many pharmacological activities . Therefore, it can be inferred that future research may focus on exploring these activities further and potentially developing new therapeutic applications for Harmol.

properties

IUPAC Name

1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBJNGFCXDOYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40580-83-4 (hydrochloride)
Record name Harmol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10876697, DTXSID10960989
Record name HARMOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Harmol

CAS RN

487-03-6, 40580-83-4
Record name Harmol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Harmol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HARMOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10876697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Harmol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HARMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PQ075MCA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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